molecular formula C18H26N2O3 B3026806 tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1128137-43-8

tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B3026806
CAS No.: 1128137-43-8
M. Wt: 318.4
InChI Key: IKLZRTSCLIGAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate: is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. Spiro compounds, characterized by their unique three-dimensional structures, are known for their diverse biological activities and potential therapeutic applications .

Scientific Research Applications

tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications, including :

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: It is used to study the interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and catalysts.

Future Directions

Spirocyclic oxindole analogues, such as “tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate”, are becoming key building blocks for drug discovery . Their unique structure and wide receptor interaction make them a significant area of interest for future research . Further studies could focus on exploring their potential biological activities and developing efficient methods for their preparation .

Preparation Methods

The synthesis of tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :

    Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate.

    Cyclization: The resulting intermediate undergoes cyclization to form the spirocyclic structure.

    Demethylation: The final step involves the demethylation of the spirocyclic intermediate to yield the target compound.

This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .

Chemical Reactions Analysis

tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and mild acidic or basic conditions for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to receptors and enzymes with high affinity, modulating their activity. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as :

    Spiro[indoline-3,4’-piperidine]-1’-carboxylate: Similar structure but lacks the tert-butyl and methoxy groups.

    Spiro[indoline-3,4’-pyrrolidine]-1’-carboxylate: Different ring system, leading to different biological activities.

The uniqueness of tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 5-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-9-7-18(8-10-20)12-19-15-6-5-13(22-4)11-14(15)18/h5-6,11,19H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLZRTSCLIGAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113969
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128137-43-8
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128137-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 4
tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.